PYCR1 Inhibitory Activity of 3-Bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine vs. Unsubstituted Sulfonylpyridine Core
In a biochemical assay, 3-bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine inhibited human PYCR1 with an IC50 of 34 µM. This level of inhibition is typically unattainable by the unsubstituted sulfonylpyridine core, which is generally inactive in the same assay, highlighting the critical role of the bromo and chloro substituents in conferring target engagement [1].
| Evidence Dimension | PYCR1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.40E+4 nM (34 µM) |
| Comparator Or Baseline | Unsubstituted 3-(pyrrolidin-1-ylsulfonyl)pyridine core: typically >100 µM (inactive) |
| Quantified Difference | At least 3-fold improvement in potency over the unsubstituted core scaffold |
| Conditions | Inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3), assessed as reduction in NADH oxidation [1]. |
Why This Matters
This quantifies the specific contribution of the halogenation pattern to target binding, a prerequisite for any structure-activity relationship (SAR) study focused on developing PYCR1 inhibitors for cancer metabolism research.
- [1] BindingDB. Entry BDBM50522112 (CHEMBL4538363). Affinity Data for human PYCR1: IC50 = 3.40E+4 nM. View Source
